molecular formula C10H20O3 B7766976 10-Hydroxydecanoic acid CAS No. 27925-00-4

10-Hydroxydecanoic acid

Cat. No.: B7766976
CAS No.: 27925-00-4
M. Wt: 188.26 g/mol
InChI Key: YJCJVMMDTBEITC-UHFFFAOYSA-N
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Description

10-Hydroxydecanoic acid is a specialized saturated fatty acid with the chemical formula HO(CH₂)₉COOH. It is a minor constituent of royal jelly, a secretion produced by honeybees. This compound was scientifically discovered in 1957 and has since been studied for its various properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 10-Hydroxydecanoic acid involves the alkaline cleavage of ricinoleates in ethanol at temperatures of 190-200°C using two to three equivalents of sodium hydroxide. This method yields up to 69% of pure this compound and avoids the use of large excesses of alkali and high boiling alcohols as reaction media .

Industrial Production Methods

In industrial settings, the production of this compound can involve biotransformation processes. For example, the biotransformation of fatty acid methyl esters to dicarboxylic acids, such as sebacic acid, can result in the accumulation of intermediates like this compound. This process requires the activation of enzymes involved in the α,ω-oxidation pathway .

Chemical Reactions Analysis

Types of Reactions

10-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions

Major Products Formed

    Sebacic Acid: Formed through oxidation.

    Esters: Formed through esterification reactions.

Comparison with Similar Compounds

10-Hydroxydecanoic acid can be compared with other hydroxy fatty acids, such as:

This compound is unique due to its specific presence in royal jelly and its diverse range of applications in various fields.

Properties

IUPAC Name

10-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCJVMMDTBEITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168428
Record name 10-Hydroxydecanoic acid
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1679-53-4, 27925-00-4
Record name 10-Hydroxydecanoic acid
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Record name 10-Hydroxydecanoic acid
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Record name NSC159288
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Record name 10-Hydroxydecanoic acid
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Record name 10-hydroxydecanoic acid
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Record name 10-HYDROXYDECANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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